Ammonium diethyldithiocarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

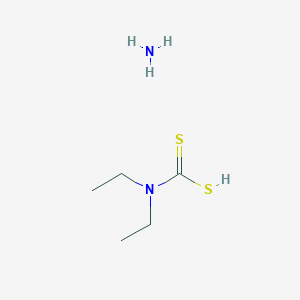

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

21124-33-4 |

|---|---|

Molecular Formula |

C5H14N2S2 |

Molecular Weight |

166.3 g/mol |

IUPAC Name |

azanium;N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C5H11NS2.H3N/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);1H3 |

InChI Key |

JSYCNFYVINPILE-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=S)S.N |

Canonical SMILES |

CCN(CC)C(=S)[S-].[NH4+] |

Other CAS No. |

21124-33-4 |

Pictograms |

Irritant |

Related CAS |

147-84-2 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Ammonium diethyldithiocarbamate synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of Ammonium (B1175870) Diethyldithiocarbamate (B1195824)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium diethyldithiocarbamate, with the chemical formula (C₂H₅)₂NC(S)SNH₄, is an organosulfur compound belonging to the dithiocarbamate (B8719985) family. Dithiocarbamates are notable for their strong metal-chelating properties and are widely utilized in various fields, including agriculture as fungicides and pesticides, in the rubber industry as vulcanization accelerators, and increasingly in medicine.[1] Their ability to form stable complexes with a wide range of metal ions makes them valuable ligands in coordination chemistry and potential therapeutic agents. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound.

Synthesis of this compound

The primary synthesis route for dithiocarbamates involves the reaction of a secondary amine with carbon disulfide in the presence of a base.[1][2] For this compound, this involves the reaction of diethylamine (B46881) with carbon disulfide, using ammonia (B1221849) as the base to form the ammonium salt.

Reaction Principle

The synthesis is a nucleophilic addition reaction. The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. The resulting diethyldithiocarbamic acid is then deprotonated by ammonia to yield the this compound salt.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details a common laboratory-scale synthesis.

Materials:

-

Diethylamine

-

Carbon Disulfide (CS₂)

-

Concentrated Ammonium Hydroxide (B78521) (Aqueous Ammonia, ~28-30%)

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

Set up a round-bottom flask in an ice bath on a magnetic stirrer.

-

Add diethylamine to the flask, followed by an equal volume of ethanol or methanol to act as a solvent.

-

Begin stirring and cool the solution to 0-5 °C.

-

Slowly add carbon disulfide dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. The molar ratio of diethylamine to carbon disulfide should be approximately 1:1.

-

After the addition of CS₂, continue stirring the mixture in the ice bath for another 30 minutes. A pale yellow intermediate, diethyldithiocarbamic acid, will form.

-

While keeping the mixture cold, slowly add concentrated ammonium hydroxide dropwise. Use a slight molar excess of ammonia relative to the diethylamine. The ammonium salt will precipitate as a white or pale yellow solid.

-

Continue stirring in the ice bath for an additional 1-2 hours to ensure complete reaction.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid twice with small portions of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum or in a desiccator. The product should be stored at a low temperature (2-8°C) as it can decompose.[3]

Stoichiometry and Yield

The following table provides an example of reactant quantities for a laboratory synthesis.

| Reactant | Molecular Wt. ( g/mol ) | Moles | Quantity |

| Diethylamine | 73.14 | 0.1 | 7.31 g (10.2 mL) |

| Carbon Disulfide | 76.13 | 0.1 | 7.61 g (6.0 mL) |

| Ammonia (28% aq.) | 17.03 (NH₃) | ~0.15 | ~10 mL |

Theoretical Yield: 16.63 g. Typical yields for this synthesis are in the range of 80-95%.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Caption: Workflow for the comprehensive characterization of the synthesized compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄N₂S₂ | [4] |

| Molecular Weight | 166.31 g/mol | |

| Appearance | White to pale yellow solid | |

| Melting Point | 80 °C (decomposes) | [3] |

| Storage Temperature | 2-8 °C | [3] |

| IUPAC Name | azane;diethylcarbamodithioic acid | [5] |

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by several key absorption bands.

Experimental Protocol:

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

Key FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3200-3000 | ν(N-H) | N-H stretching vibrations of the ammonium (NH₄⁺) cation. |

| ~2970, 2930, 2870 | ν(C-H) | Asymmetric and symmetric C-H stretching of the ethyl groups. |

| ~1480-1520 | ν(C-N) | "Thioureide" band, characteristic C-N stretching with significant double bond character.[6] |

| ~1270 | ν(C-N) | C-N stretching of the N-ethyl groups. |

| ~980-1000 | ν(C=S) | C=S stretching vibration of the dithiocarbamate group. |

Note: The exact peak positions can vary slightly based on the sample preparation method and instrument.

NMR spectroscopy provides detailed information about the molecular structure.

Experimental Protocol:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.

-

Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire ¹H and ¹³C spectra.

¹H NMR Spectral Data (Expected):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.1 - 1.3 | Triplet | 6H | -CH₃ of the ethyl groups |

| ~3.6 - 3.8 | Quartet | 4H | -CH₂- of the ethyl groups |

| ~7.0 - 7.5 | Broad Singlet | 4H | NH₄⁺ protons |

¹³C NMR Spectral Data (Expected):

| Chemical Shift (δ, ppm) | Assignment |

| ~12 - 14 | -CH₃ of the ethyl groups |

| ~45 - 50 | -CH₂- of the ethyl groups |

| ~205 - 210 | -NCS₂ (thiocarbonyl carbon) |

Note: NMR data for the closely related diethylammonium (B1227033) diethyldithiocarbamate shows similar shifts for the ethyl groups.[7] The ammonium proton signal can be broad and its position may vary depending on concentration and solvent.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of the compound.

Experimental Protocol:

-

Instrument: A simultaneous TGA/DSC analyzer.

-

Procedure: A small, accurately weighed sample is placed in an alumina (B75360) or platinum pan. The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve plots weight loss versus temperature, while the DSC curve shows heat flow.

Expected Thermal Behavior:

-

This compound is expected to be thermally unstable.[8]

-

The DSC curve would likely show an endothermic event corresponding to its melting and decomposition around 80 °C.[3][9]

-

The TGA curve will show a significant weight loss starting at this temperature, corresponding to the decomposition of the molecule into volatile products.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the synthesized compound. Due to the ionic and often unstable nature of dithiocarbamates, specific methods are required.

Experimental Protocol:

-

System: An HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for separating polar, ionic compounds like dithiocarbamates.[10]

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium acetate) is typically used.[10]

-

Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

-

Analysis: The purity is determined by the relative area of the main peak in the chromatogram.

Conclusion

This guide has outlined the synthesis and comprehensive characterization of this compound. The reaction between diethylamine, carbon disulfide, and ammonia provides a straightforward and high-yielding route to the product. A combination of spectroscopic (FTIR, NMR), thermal (TGA/DSC), and chromatographic (HPLC) techniques is crucial for confirming the structure, assessing purity, and understanding the properties of the synthesized compound. These detailed protocols and data serve as a valuable resource for researchers working with dithiocarbamates in chemical synthesis, materials science, and drug development.

References

- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. Diethyldithiocarbamic acid ammonium salt [webbook.nist.gov]

- 5. This compound | C5H14N2S2 | CID 88794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DIETHYLthis compound(1518-58-7) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Ammonium Diethyldithiocarbamate: A Technical Guide to its Application as a Copper Chelator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium diethyldithiocarbamate (B1195824) (ADTC) is a potent chelating agent with a high affinity for copper ions. Its active metabolite, diethyldithiocarbamate (DTC), forms a stable complex with copper, a characteristic that has garnered significant interest in various research and therapeutic fields. This technical guide provides an in-depth overview of ADTC as a copper chelator, detailing its chemical properties, mechanism of action, and established experimental protocols. The guide is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the potential of ADTC in treating copper-related pathologies and as a tool in biomedical research.

Introduction

Copper is an essential trace element vital for numerous physiological processes. However, dysregulation of copper homeostasis can lead to cellular damage and is implicated in several diseases, including Wilson's disease, certain cancers, and neurodegenerative disorders.[1][2] Chelating agents that can selectively bind and remove excess copper are therefore of significant therapeutic interest. Ammonium diethyldithiocarbamate (ADTC) has emerged as a promising candidate due to the high stability of the copper-diethyldithiocarbamate (Cu-DTC) complex.[3] This guide will explore the fundamental aspects of ADTC as a copper chelator and provide practical information for its application in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of ADTC and its copper complex is crucial for its application in research and drug development.

| Property | This compound (ADTC) | Bis(diethyldithiocarbamato)copper(II) (Cu(DTC)₂) |

| Molecular Formula | C₅H₁₄N₂S₂[4] | C₁₀H₂₀CuN₂S₄[5] |

| Molecular Weight | 166.31 g/mol [6] | 360.1 g/mol [5] |

| CAS Number | 21124-33-4[4] | 13681-87-3[5] |

| Appearance | Solid[6] | - |

| Melting Point | 80 °C (decomposes)[6] | - |

| Solubility | - | Insoluble in water[7] |

| Stability Constants (log K) | - | The stability of the Cu(II)-DTC complex is high, following the Irving-Williams order.[3] Specific log K values are determined potentiometrically. |

Mechanism of Action as a Copper Chelator

The primary mechanism of ADTC as a copper chelator involves the formation of a highly stable bis(diethyldithiocarbamate)-copper(II) complex, often referred to as Cu-DTC or CuET.[7] This complex exhibits distinct biological activities that are central to its therapeutic potential.

Proteasome Inhibition

A key mechanism of action of the Cu-DTC complex is the inhibition of the ubiquitin-proteasome system (UPS). The UPS is a critical cellular machinery responsible for the degradation of most intracellular proteins, and its dysregulation is a hallmark of cancer. The Cu-DTC complex has been shown to inhibit the chymotrypsin-like activity of the 26S proteasome.[8] This inhibition is thought to occur through the targeting of the 19S regulatory particle of the proteasome.[9] The accumulation of ubiquitinated proteins due to proteasome inhibition triggers cellular stress and can lead to apoptosis in cancer cells.

References

- 1. Wilson Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Diagnosis and Treatment of Wilson Disease | AASLD [aasld.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] SYNTHESIS OF DIETHYLDITHIOCARBAMATE LIGAND , AND ITS COPPER , COBALT , NICKLE AND IRON COMPLEXES | Semantic Scholar [semanticscholar.org]

- 5. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]

- 6. benchchem.com [benchchem.com]

- 7. umtm.cz [umtm.cz]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

The Role of Ammonium Diethyldithiocarbamate in the Inhibition of Superoxide Dismutase 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of ammonium (B1175870) diethyldithiocarbamate (B1195824) (DDC) as an inhibitor of Copper-Zinc Superoxide (B77818) Dismutase (SOD1). We will delve into the core inhibitory action, present quantitative efficacy data, detail relevant experimental protocols, and visualize the key pathways and workflows involved.

Core Mechanism of Action: Copper Chelation

Ammonium diethyldithiocarbamate (DDC) is a well-established inhibitor of SOD1, a critical enzyme in the antioxidant defense system that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. The primary mechanism by which DDC inhibits SOD1 is through the chelation of the copper ion (Cu²⁺) essential for the enzyme's catalytic activity.[1][2]

SOD1 is a metalloenzyme that requires both copper and zinc for its function and stability. The copper ion is located at the active site and directly participates in the redox cycling necessary for superoxide dismutation.[3] DDC acts as a potent copper-specific chelator, effectively removing the copper ion from the SOD1 active site.[1][4] This removal of the catalytic copper cofactor renders the enzyme inactive. The inhibition of SOD1 by DDC is not reversible by dialysis, but enzymatic activity can be restored by the addition of CuSO₄.[5]

Quantitative Data on SOD1 Inhibition by DDC

The inhibitory potency of DDC on SOD1 has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) is a key metric for evaluating the efficacy of an inhibitor.

| Parameter | Value | Experimental System | Reference |

| IC₅₀ | 5.6 ± 0.5 µM | In vitro enzymatic assay | [6] |

| Inhibition | 82 ± 4% | 1 mM DDC in organotypic spinal cord cultures | [7] |

| Inhibition | 100 ± 1% | 5 mM DDC in organotypic spinal cord cultures | [7] |

| Inhibition | ~42% | 0.5 g/kg DDC in mouse liver (in vivo) | [5] |

| Maximum Inhibition | 81% | 1.5 g/kg DDC in mouse liver (in vivo, 1 hour) | [5] |

Experimental Protocols

This widely used method measures SOD activity by its ability to inhibit the reduction of cytochrome c by superoxide radicals generated by the xanthine (B1682287)/xanthine oxidase system.

Materials:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.8) containing 0.1 mM EDTA

-

Xanthine solution (10 mM)

-

Cytochrome c solution (1 mM)

-

Xanthine Oxidase (XO) solution (concentration optimized to yield a cytochrome c reduction rate of ~0.025 absorbance units per minute)

-

Purified SOD1 enzyme or sample lysate

-

This compound (DDC) solution of varying concentrations

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer, 10 µL of cytochrome c solution, and 20 µL of xanthine solution.

-

Add the SOD1 sample to the reaction mixture.

-

To test for inhibition, pre-incubate the SOD1 sample with varying concentrations of DDC for a specified time before adding it to the reaction mixture.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

The SOD1 activity is calculated as the percentage of inhibition of cytochrome c reduction compared to a control without SOD1. The inhibitory effect of DDC is determined by comparing the SOD1 activity in the presence and absence of the inhibitor.

Tissue Samples:

-

Perfuse the tissue with a phosphate-buffered saline (PBS) or 150 mM KCl solution to remove red blood cells.[8]

-

Homogenize the tissue in an ice-cold lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4, with 0.5% Triton X-100, 5 mM β-mercaptoethanol, and 0.1 mg/mL PMSF).[8]

-

Centrifuge the homogenate at 14,000 x g for 5 minutes at 4°C.[8]

-

Collect the supernatant, which contains the total SOD activity.

Cell Samples:

-

Wash the cells with PBS.

-

Lyse the cells in an appropriate ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris.

-

The resulting supernatant can be used for the SOD activity assay.

Visualizing Pathways and Workflows

Caption: Mechanism of SOD1 inhibition by DDC via copper chelation.

Caption: Workflow for determining the inhibitory effect of DDC on SOD1.

Caption: Logical flow from DDC administration to cellular effects.

Downstream Signaling Consequences of SOD1 Inhibition

The inhibition of SOD1 by DDC leads to an accumulation of superoxide radicals, which can have complex and significant downstream effects on cellular signaling. While a primary consequence is increased oxidative stress and potential cellular damage, the modulation of redox-sensitive signaling pathways is also a critical outcome. For instance, DDC has been shown to trigger the translocation of pro-apoptotic proteins like Bax and cytochrome c.[9][10] However, it can also inhibit caspase activation, demonstrating a complex role in the regulation of apoptosis.[9][10] The specific cellular response to SOD1 inhibition is often context-dependent, varying with cell type and the specific experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Superoxide Dismutase 1 in Health and Disease: How a Frontline Antioxidant Becomes Neurotoxic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. The superoxide dismutase inhibitor diethyldithiocarbamate has antagonistic effects on apoptosis by triggering both cytochrome c release and caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ammonium Diethyldithiocarbamate for Heavy Metal Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and sensitive determination of heavy metals is a critical endeavor in environmental monitoring, pharmaceutical analysis, and various industrial processes. Heavy metal contamination poses significant risks to human health and ecological systems. Among the diverse array of analytical reagents employed for this purpose, ammonium (B1175870) diethyldithiocarbamate (B1195824) (ADDC) has emerged as a versatile and effective chelating agent. Its ability to form stable, often colored, complexes with a wide range of heavy metal ions facilitates their separation, preconcentration, and subsequent quantification by various analytical techniques.[1]

This technical guide provides a comprehensive overview of the principles and applications of ammonium diethyldithiocarbamate in heavy metal analysis. It is designed to furnish researchers, scientists, and drug development professionals with the requisite knowledge to effectively utilize ADDC in their analytical workflows. The guide covers the fundamental chemistry of ADDC, detailed experimental protocols for its synthesis and application in spectrophotometric and spectrometric methods, and a summary of its performance with various heavy metals.

Core Principles of ADDC in Heavy Metal Analysis

This compound is the ammonium salt of diethyldithiocarbamic acid. The chelating prowess of ADDC is centered on the dithiocarbamate (B8719985) functional group, which features two sulfur donor atoms. These sulfur atoms act as a bidentate ligand, readily forming stable five-membered rings with metal ions.[2] This chelation process results in the formation of neutral, coordinatively saturated metal-ADDC complexes that are often insoluble in water but soluble in organic solvents. This differential solubility is a key attribute exploited for the separation and preconcentration of heavy metals from aqueous matrices.[3]

The general reaction for the chelation of a divalent metal ion (M²⁺) with diethyldithiocarbamate (DDC⁻) can be represented as:

M²⁺ + 2(C₂H₅)₂NCS₂⁻ → M[(C₂H₅)₂NCS₂]₂

The stability and selectivity of these complexes can be influenced by factors such as pH, the presence of other ions, and the nature of the solvent.[4]

Synthesis of this compound

A reliable supply of high-purity ADDC is essential for accurate analytical work. While commercially available, it can also be synthesized in the laboratory.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of dithiocarbamate salts.[1]

Materials:

-

Diethylamine

-

Carbon disulfide (CS₂)

-

Ammonia (gaseous or concentrated aqueous solution)

-

Ethanol or other suitable solvent

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a flask, dissolve diethylamine in a suitable solvent (e.g., ethanol) and cool the mixture in an ice bath.

-

While stirring continuously, slowly add carbon disulfide dropwise to the cooled amine solution. The reaction is exothermic and maintaining a low temperature is crucial.

-

After the addition of carbon disulfide, introduce ammonia to the mixture. This can be done by bubbling gaseous ammonia through the solution or by the dropwise addition of a concentrated aqueous ammonia solution.

-

Continue stirring the mixture in the ice bath for 2-3 hours. A precipitate of this compound will form.

-

Collect the solid product by filtration.

-

Wash the precipitate with a cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum or in a desiccator.

Quantitative Data for Heavy Metal Analysis using ADDC

The performance of ADDC in heavy metal analysis is characterized by several key parameters, including molar absorptivity, stability constants of the metal complexes, and the limits of detection (LOD) achievable with different analytical techniques.

Molar Absorptivity and Wavelength of Maximum Absorbance (λmax)

| Heavy Metal Ion | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Copper (Cu²⁺) | ~440-450 nm | 1.4 x 10⁴ | [5][6] |

| Lead (Pb²⁺) | ~260 nm | Not specified | [7] |

| Cadmium (Cd²⁺) | Not specified | Not specified | |

| Nickel (Ni²⁺) | ~390 nm | Not specified | [8] |

| Cobalt (Co²⁺) | ~360 nm and ~638 nm | 1.7 x 10⁴ | [8] |

Note: Data for some metal-ADDC complexes are limited; values for other diethyldithiocarbamate complexes are included for comparison and are indicative.

Stability Constants of Metal-DDC Complexes

| Heavy Metal Ion | Log Stability Constant (log K) | Reference |

| Copper (Cu²⁺) | 20.77 | [9] |

| Lead (Pb²⁺) | 13.23 (for PbL₂) | [10] |

| Cadmium (Cd²⁺) | 14.50 | [11] |

| Zinc (Zn²⁺) | 16.84 | [11] |

| Nickel (Ni²⁺) | 8.85 | [11] |

| Cobalt (Co²⁺) | 12.73 | [11] |

Note: Stability constants are highly dependent on experimental conditions (e.g., temperature, ionic strength). The values presented are for diethyldithiocarbamate (DDC) complexes and serve as a reference.

Detection Limits for Heavy Metals using Dithiocarbamate-based Methods

| Heavy Metal Ion | Analytical Technique | Limit of Detection (LOD) | Reference |

| Copper (Cu²⁺) | UV-Vis Spectrophotometry | 0.5 µg/L | [12] |

| Lead (Pb²⁺) | FAAS | 6.90 µg/L | [13] |

| Cadmium (Cd²⁺) | FAAS | 0.45 µg/L | [13] |

| Cadmium (Cd²⁺) | ETAAS | 1 ng/L | [8] |

| Nickel (Ni²⁺) | UV-Vis Spectrophotometry | 0.003 µg/mL | [14] |

| Cobalt (Co²⁺) | FAAS | 1.5 µg/L | [14] |

Note: LODs can vary significantly based on instrumentation, matrix, and specific experimental conditions.

Experimental Protocols for Heavy Metal Analysis

UV-Vis Spectrophotometric Determination of Copper in Water

This protocol outlines a general procedure for the colorimetric determination of copper in a water sample using ADDC.

Materials:

-

This compound (ADDC) solution (e.g., 0.1% w/v in deionized water)

-

Standard copper solution (1000 mg/L)

-

Buffer solution (to adjust pH, e.g., ammonia/ammonium chloride buffer for pH ~9)

-

Organic solvent for extraction (e.g., chloroform (B151607) or methyl isobutyl ketone - MIBK)

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Collect the water sample. If it contains particulate matter, filter it through a 0.45 µm membrane filter.

-

Calibration Standards: Prepare a series of copper standard solutions (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting the stock standard solution.

-

Complex Formation and Extraction:

-

To a set of separatory funnels, add a known volume (e.g., 50 mL) of each standard solution and the water sample.

-

Adjust the pH of each solution to the optimal range for copper-DDC complex formation (typically pH 8-9) using the buffer solution.

-

Add a fixed volume (e.g., 5 mL) of the ADDC solution to each funnel and shake vigorously for 1-2 minutes.

-

Add a known volume (e.g., 10 mL) of the organic solvent and shake for another 2-3 minutes to extract the copper-DDC complex.

-

Allow the layers to separate.

-

-

Measurement:

-

Collect the organic layer containing the yellow-brown copper-DDC complex.

-

Measure the absorbance of the organic extracts at the wavelength of maximum absorbance (~440-450 nm) using the UV-Vis spectrophotometer, with the organic solvent as a blank.[6]

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of copper in the sample from the calibration curve.

-

Flame Atomic Absorption Spectrometric (FAAS) Determination of Cadmium in Soil

This protocol describes a method for the determination of cadmium in a soil sample using ADDC for chelation and preconcentration.

Materials:

-

This compound (ADDC)

-

Acids for digestion (e.g., nitric acid, hydrochloric acid)

-

Standard cadmium solution (1000 mg/L)

-

Organic solvent (e.g., MIBK)

-

Flame Atomic Absorption Spectrometer (FAAS) with a cadmium hollow cathode lamp

Procedure:

-

Sample Digestion:

-

Accurately weigh about 1 g of dried and sieved soil sample into a digestion vessel.

-

Add a mixture of concentrated nitric acid and hydrochloric acid (aqua regia).[15]

-

Digest the sample on a hot plate or in a microwave digestion system until the organic matter is destroyed and the metals are in solution.

-

After cooling, filter the digest and dilute it to a known volume with deionized water.

-

-

Chelation and Extraction:

-

Take a suitable aliquot of the diluted sample digest.

-

Adjust the pH to the optimal range for cadmium-DDC complex formation (typically pH 4-6).

-

Add ADDC solution to form the Cd-DDC complex.

-

Extract the complex into a small, known volume of an organic solvent like MIBK by vigorous shaking in a separatory funnel.

-

-

FAAS Analysis:

-

Aspirate the organic extract containing the concentrated cadmium complex directly into the FAAS.

-

Measure the absorbance at the cadmium resonance line (228.8 nm).

-

-

Quantification:

-

Prepare a series of cadmium standards and subject them to the same chelation and extraction procedure to create a calibration curve.

-

Determine the concentration of cadmium in the soil sample by comparing its absorbance to the calibration curve, accounting for the dilution and concentration factors.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Determination of Multiple Heavy Metals in Industrial Effluent

This protocol provides a framework for the simultaneous determination of multiple heavy metals in industrial wastewater after preconcentration with ADDC.

Materials:

-

This compound (ADDC)

-

Nitric acid (trace metal grade)

-

Multi-element standard solution

-

Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

Procedure:

-

Sample Preparation:

-

Collect the industrial effluent sample.

-

Filter the sample through a 0.45 µm membrane filter to remove suspended solids.

-

Acidify the sample with nitric acid to a pH of <2 for preservation.[16]

-

-

Preconcentration (Optional, if concentrations are below the instrument's detection limit):

-

Adjust the pH of a known volume of the sample to the optimal range for the simultaneous complexation of the target metals with ADDC (a compromise pH may be necessary, e.g., pH 5-6).

-

Add ADDC solution and extract the metal-DDC complexes into a small volume of a suitable organic solvent.

-

Alternatively, pass the sample through a solid-phase extraction (SPE) cartridge loaded with a sorbent that retains the metal-DDC complexes, followed by elution with a small volume of a strong solvent.

-

-

ICP-MS Analysis:

-

Introduce the prepared sample (either the acidified aqueous sample or the concentrated eluate) into the ICP-MS.

-

Analyze for the target heavy metals by monitoring their specific mass-to-charge ratios.

-

-

Quantification:

-

Prepare multi-element calibration standards in a matrix that matches the samples as closely as possible.

-

Use internal standards to correct for matrix effects and instrumental drift.[17]

-

Quantify the concentrations of the heavy metals in the effluent based on the calibration curves.

-

Signaling Pathways and Experimental Workflows

Chelation of a Divalent Heavy Metal Ion by ADDC

Caption: Chelation of a divalent heavy metal ion by two ADDC ligands.

General Analytical Workflow for Heavy Metal Analysis using ADDC

Caption: General experimental workflow for heavy metal analysis using ADDC.

Workflow for Solid Sample Analysis with Interference Mitigation

Caption: Workflow for solid sample analysis incorporating an interference mitigation step.

Conclusion

This compound is a valuable and versatile reagent for the analysis of heavy metals. Its strong chelating properties, coupled with the ease of synthesis and applicability across various analytical platforms, make it a powerful tool for researchers, scientists, and drug development professionals. This guide has provided an in-depth overview of the principles, protocols, and performance data associated with the use of ADDC. By following the detailed methodologies and understanding the underlying chemical principles, analysts can effectively employ ADDC to achieve accurate and sensitive quantification of heavy metals in a wide range of sample matrices. The continued development and optimization of ADDC-based methods will undoubtedly contribute to advancements in environmental monitoring, quality control in the pharmaceutical industry, and the broader field of analytical chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmtech.com [pharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. Interaction between Diethyldithiocarbamate and Cu(II) on Gold in Non-Cyanide Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. global.oup.com [global.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scienceandnature.org [scienceandnature.org]

- 16. Stability constants for the formation of lead chloride complexes as a function of temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pjoes.com [pjoes.com]

The Biochemical Interplay of Ammonium Diethyldithiocarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early and foundational studies on ammonium (B1175870) diethyldithiocarbamate (B1195824) (ADDTC) and its active metabolite, diethyldithiocarbamate (DDC), in the realm of biochemistry. This document delves into the core biochemical mechanisms of DDC, including its potent enzyme inhibition, metal-chelating properties, and its dual role in cellular redox states. Summarized quantitative data, detailed experimental protocols, and visualized signaling pathways are presented to serve as a valuable resource for researchers and professionals in drug development and scientific investigation.

Core Biochemical Mechanisms of Diethyldithiocarbamate

Diethyldithiocarbamate is a multifaceted molecule with a significant impact on various biological systems. Its primary mechanisms of action revolve around its strong metal-chelating properties and its ability to inhibit key enzymes, which in turn modulates cellular signaling pathways and redox balance.

Enzyme Inhibition

DDC is a well-documented inhibitor of several enzymes, most notably copper-containing enzymes. Its inhibitory action is often attributed to its ability to chelate the metal cofactors essential for enzymatic activity.

One of the most significant targets of DDC is superoxide (B77818) dismutase (SOD) , a crucial antioxidant enzyme. DDC inactivates Cu,Zn-SOD by chelating its copper cofactor, leading to an increase in intracellular superoxide radicals[1][2][3]. This inhibition has been a valuable tool in studying oxidative stress.

DDC and its derivatives have also been shown to inhibit carbonic anhydrases , zinc-containing metalloenzymes, with inhibition constants in the nanomolar to micromolar range[4][5]. Furthermore, DDC can inhibit ammonia monooxygenase , another copper-containing enzyme[6].

Metal Chelation

The chelating property of DDC is fundamental to its biological effects[7][8]. It forms stable complexes with a variety of divalent and trivalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), cadmium (Cd²⁺), and iron (Fe²⁺)[9][10][11][12]. This chelation can lead to the mobilization and redistribution of metals within biological systems. For instance, DDC has been studied for its ability to mobilize cadmium from tissues[9][12]. The stability of these metal complexes varies, with the copper-DDC complex being particularly stable and relevant to its anticancer effects[13].

Antioxidant and Pro-oxidant Duality

DDC exhibits a paradoxical role as both an antioxidant and a pro-oxidant. Its antioxidant properties stem from its ability to scavenge reactive oxygen species (ROS), such as hydroxyl radicals and peroxynitrite[14][15]. However, by inhibiting SOD, DDC can also lead to an accumulation of superoxide radicals, thereby promoting oxidative stress[3]. The balance between these opposing effects is dependent on the cellular context and the availability of metal ions.

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from early biochemical studies on diethyldithiocarbamate.

| Parameter | Organism/System | Dose/Concentration | Observation | Reference |

| SOD Inhibition | Mice (in vivo) | 1.5 g/kg | 86% decrease in whole blood SOD activity after 3 hours | [2][4] |

| Mice (in vivo) | 1.5 g/kg | 71% decrease in liver SOD activity after 3 hours | [2][4] | |

| Mice (in vivo) | 1.5 g/kg | 48% decrease in brain SOD activity after 3 hours | [2][4] | |

| Mice (in vivo) | 0.5 g/kg | 42% decrease in liver SOD activity after 3 hours | [4] | |

| Purified SOD/tissue homogenates (in vitro) | 10⁻³ M | Total loss of SOD activity after 1.5 hours | [4] | |

| Cadmium Mobilization | Mice with chronic cadmium intoxication | 5.5 mmoles/kg (NaDHE-DTC) | 89% reduction in kidney cadmium stores | [12] |

| Mice with chronic cadmium intoxication | 5.5 mmoles/kg (NaDHE-DTC) | 38% reduction in liver cadmium stores | [12] | |

| Antioxidant Activity | Lipid peroxidation assay | µM range | Efficiently trapped 1.05 ± 0.25 free radicals per molecule | [8] |

| Ascorbate/Fe-ADP-induced lipid peroxidation | Nanomolar range | Effective protection against lipid peroxidation | [3] | |

| Carbonic Anhydrase Inhibition | Human carbonic anhydrase isoforms | Nanomolar to Micromolar | Varies depending on the isoform and DDC derivative | [16][17] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in early DDC research.

Superoxide Dismutase (SOD) Activity Assay (Pyrogallol Autoxidation Method)

This method is based on the ability of SOD to inhibit the autoxidation of pyrogallol (B1678534).

Materials:

-

Tris-cacodylate buffer (50 mM, pH 8.5) containing 1 mM DTPA

-

Catalase (40 µg)

-

Tissue homogenate or cell lysate

-

Pyrogallol solution (2.6 mM in 10 mM HCl), freshly prepared

-

Spectrophotometer

Procedure:

-

Prepare the assay mixture in a final volume of 2 ml, containing Tris-cacodylate buffer, catalase, and the tissue homogenate or cell lysate.

-

Initiate the reaction by adding 100 µl of the pyrogallol solution to achieve a final concentration of 0.13 mM.

-

Immediately transfer the mixture to a cuvette and record the increase in absorbance at 420 nm for 2 minutes.

-

The rate of inhibition of pyrogallol autoxidation is proportional to the SOD activity in the sample. A unit of SOD is typically defined as the amount of enzyme that inhibits the reaction by 50%.

Reference: [18]

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Materials:

-

Applied Photophysics stopped-flow instrument

-

HEPES buffer (10 mM, pH 7.4)

-

Phenol (B47542) red (0.2 mM) as a pH indicator

-

NaClO₄ (10 mM) to maintain ionic strength

-

CO₂ solutions of varying concentrations (1.7 to 17 mM)

-

Dithiocarbamate inhibitor stock solution (0.1 mM)

-

Purified carbonic anhydrase enzyme

Procedure:

-

Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

Use the stopped-flow instrument to measure the initial rates of the CA-catalyzed CO₂ hydration reaction for a period of 10-100 seconds. The reaction is monitored by the change in absorbance of phenol red at 557 nm.

-

Determine the uncatalyzed rates in the absence of the enzyme and subtract them from the observed rates.

-

Calculate the inhibition constants (Ki) by non-linear least-squares methods using appropriate software.

Assessment of Apoptosis via Cytochrome c Release

This protocol outlines the detection of cytochrome c release from mitochondria to the cytosol, an early event in apoptosis.

Materials:

-

HeLa cells or other suitable cell line

-

Apoptosis-inducing agent (e.g., TNF-α, etoposide)

-

Diethyldithiocarbamate (DDC)

-

Digitonin for cell permeabilization

-

Antibodies specific for cytochrome c and a mitochondrial marker (e.g., COX IV)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells and treat with the apoptosis-inducing agent in the presence or absence of DDC for the desired time.

-

Harvest the cells and permeabilize the plasma membrane with a low concentration of digitonin, which leaves the mitochondrial membrane intact.

-

Fix and stain the cells with an anti-cytochrome c antibody and an antibody against a mitochondrial marker.

-

Analyze the cells using fluorescence microscopy or flow cytometry. A diffuse cytosolic staining of cytochrome c, as opposed to a punctate mitochondrial pattern, indicates its release.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving diethyldithiocarbamate.

DDC-Mediated Inhibition of the NF-κB Signaling Pathway

// Nodes DDC [label="Diethyldithiocarbamate (DDC)", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB (p65/p50)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_IkB [label="NF-κB-IκB Complex\n(Inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#FFFFFF", fontcolor="#202124", style=solid]; Gene_Expression [label="Target Gene Expression\n(e.g., ICAM-1)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DDC -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; IKK -> IkB [label="Phosphorylates", color="#4285F4", fontcolor="#4285F4"]; IkB -> NFkB_IkB [style=invis]; NFkB -> NFkB_IkB [style=invis]; {rank=same; IkB; NFkB;} NFkB_IkB -> IkB [label="Degradation", color="#EA4335", fontcolor="#EA4335"]; NFkB_IkB -> NFkB [label="Release", color="#34A853", fontcolor="#34A853"]; NFkB -> Nucleus [label="Translocation", color="#34A853", fontcolor="#34A853"]; Nucleus -> Gene_Expression [label="Induces", color="#34A853", fontcolor="#34A853"]; } }

Caption: DDC inhibits the IKK complex, preventing IκB degradation and subsequent NF-κB activation.

DDC Derivative Inhibition of the EGFR/AKT Signaling Pathway

// Nodes DDC_deriv [label="DDC Derivative\n(e.g., DpdtC)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DDC_deriv -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; EGFR -> PI3K [label="Activates", color="#34A853", fontcolor="#34A853"]; PI3K -> AKT [label="Activates", color="#34A853", fontcolor="#34A853"]; AKT -> Proliferation [label="Promotes", color="#34A853", fontcolor="#34A853"]; AKT -> Apoptosis [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } }

Caption: A DDC derivative inhibits EGFR, leading to downregulation of the pro-survival PI3K/AKT pathway.

Experimental Workflow for Investigating DDC's Effects on Cancer Cells

// Nodes Start [label="Cancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with DDC\n+/- Metal (e.g., Cu²⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Assess Cytotoxicity\n(e.g., MTT Assay)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Analyze Apoptosis\n(e.g., Annexin V)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Western Blot for\nSignaling Proteins", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Data [label="Data Analysis\n(IC50, Protein Levels)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treatment [color="#4285F4", fontcolor="#4285F4"]; Treatment -> Cytotoxicity [color="#4285F4", fontcolor="#4285F4"]; Treatment -> Apoptosis [color="#4285F4", fontcolor="#4285F4"]; Treatment -> Signaling [color="#4285F4", fontcolor="#4285F4"]; Cytotoxicity -> Data [color="#34A853", fontcolor="#34A853"]; Apoptosis -> Data [color="#34A853", fontcolor="#34A853"]; Signaling -> Data [color="#34A853", fontcolor="#34A853"]; } }

Caption: A typical workflow for studying the in vitro anticancer effects of DDC.

DDC's Dual Role in Apoptosis

// Nodes DDC [label="Diethyldithiocarbamate (DDC)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased ROS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c Release", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [label="Caspase Activation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DDC -> ROS [label="Induces (via SOD inhibition)", color="#4285F4", fontcolor="#4285F4"]; ROS -> Mitochondria [label="Acts on", color="#4285F4", fontcolor="#4285F4"]; Mitochondria -> Cytochrome_c [label="Triggers", color="#34A853", fontcolor="#34A853"]; Cytochrome_c -> Caspases [label="Promotes", color="#34A853", fontcolor="#34A853"]; DDC -> Caspases [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Caspases -> Apoptosis [label="Executes", color="#34A853", fontcolor="#34A853"]; } }

Caption: DDC has antagonistic effects on apoptosis, promoting cytochrome c release while inhibiting caspases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant effect of diethyldithiocarbamate on microsomal lipid peroxidation assessed by low-level chemiluminescence and alkane production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo inhibition of superoxide dismutase in mice by diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diethyldithiocarbamate Suppresses an NF-κB Dependent Metastatic Pathway in Cholangiocarcinoma Cells [journal.waocp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant capacity of diethyldithiocarbamate in a metal independent lipid peroxidative process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The superoxide dismutase inhibitor diethyldithiocarbamate has antagonistic effects on apoptosis by triggering both cytochrome c release and caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mobilization of aged cadmium deposits by dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ias.ac.in [ias.ac.in]

- 19. researchgate.net [researchgate.net]

Unraveling the Multifaceted Functions of Diethyldithiocarbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyldithiocarbamate (B1195824) (DDTC), a primary metabolite of the FDA-approved drug disulfiram (B1670777), and its derivatives have emerged as a versatile class of compounds with significant therapeutic potential. Initially recognized for its role in alcohol aversion therapy, the scientific community has unveiled a broader spectrum of biological activities, most notably in the realm of oncology. This technical guide provides an in-depth exploration of the core functions of DDTC derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate their activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

The primary mechanism underpinning the biological effects of DDTC derivatives is their potent ability to chelate metal ions, particularly copper. The resulting DDTC-copper complexes are highly cytotoxic and form the basis of their anticancer properties. These complexes exert their effects through the inhibition of critical cellular pathways, including the ubiquitin-proteasome system, the nuclear factor-kappa B (NF-κB) signaling cascade, and the aldehyde dehydrogenase (ALDH) enzyme family. By disrupting these fundamental processes, DDTC derivatives can induce apoptosis and inhibit cell proliferation in cancerous cells.

Beyond their anticancer applications, DDTC derivatives have demonstrated utility as antioxidants, enzyme inhibitors, and chelating agents for heavy metals. This guide will delve into these diverse functions, presenting a holistic view of the therapeutic landscape of this promising class of compounds.

Data Presentation: Quantitative Efficacy of Diethyldithiocarbamate Derivatives

The following tables summarize the quantitative data on the cytotoxic and enzyme-inhibiting effects of various diethyldithiocarbamate derivatives.

Table 1: Cytotoxicity (IC50) of Saccharide-Diethyldithiocarbamate Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| DG-DDC + Cu²⁺ | H630 WT | Colorectal | 5.2 ± 1.7[1] |

| DG-DDC + Cu²⁺ | H630 R10 (drug-resistant) | Colorectal | 5.3 ± 0.9[1] |

| DG-DDC + Cu²⁺ | MDA-MB-231 | Breast | 3.62 ± 0.22[1] |

| DG-DDC + Cu²⁺ | A549 | Lung | 2.79 ± 0.25[1] |

| G-DDC + Cu²⁺ | H630 WT | Colorectal | > 10 |

| NAG-DDC + Cu²⁺ | H630 WT | Colorectal | 5.8 ± 1.2[1] |

| Ma-DDC + Cu²⁺ | MDA-MB-231 | Breast | 78.6 ± 12.6[1] |

Data represents the mean ± standard deviation.

Table 2: Aldehyde Dehydrogenase (ALDH) Inhibition by Diethyldithiocarbamate Derivatives

| Inhibitor | Enzyme | IC50 (µM) |

| S-methyl-N,N-diethyldithiocarbamate (MeDDC) sulfoxide | Recombinant human ALDH2 | 2.2 ± 0.5[2] |

| S-methyl-N,N-diethyldithiocarbamate (MeDDC) sulfine | Recombinant human ALDH2 | 62 ± 14[2] |

| Disulfiram | Yeast ALDH | 2.65[3] |

Data represents the mean ± standard deviation where available.

Table 3: Stability Constants of Diethyldithiocarbamate-Metal Complexes

| Metal Ion | Ligand | Log K | Solvent |

| Cu(II) | Diethyldithiocarbamate | 13.1 | Ethanol-water |

| Ni(II) | Diethyldithiocarbamate | 10.8 | Ethanol-water |

| Co(II) | Diethyldithiocarbamate | 10.1 | Ethanol-water |

| Fe(II) | Diethyldithiocarbamate | 6.2 | Ethanol-water |

| Mn(II) | Diethyldithiocarbamate | 4.0 | Ethanol-water |

| Cu(II) | Diethyldithiocarbamate | 14.3 | Dimethyl sulfoxide |

| Zn(II) | Diethyldithiocarbamate | 8.1 | Dimethyl sulfoxide |

| Cd(II) | Diethyldithiocarbamate | 11.5 | Dimethyl sulfoxide |

Stability constants (Log K) indicate the equilibrium constant for the formation of the complex.

Key Signaling Pathways and Mechanisms of Action

The biological activities of diethyldithiocarbamate derivatives are primarily driven by their interaction with and modulation of key cellular signaling pathways. The formation of DDTC-copper complexes is central to these mechanisms.

Proteasome Inhibition

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of damaged or unnecessary proteins. The 26S proteasome, a large protein complex, is the central machinery of this pathway. DDTC-copper complexes have been shown to inhibit the activity of the proteasome, leading to an accumulation of ubiquitinated proteins. This disruption of protein homeostasis triggers the unfolded protein response and ultimately induces apoptosis in cancer cells.

Diagram 1: DDTC-Copper Complex Inhibits the Ubiquitin-Proteasome Pathway.

NF-κB Signaling Inhibition

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in regulating genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. DDTC derivatives have been shown to inhibit NF-κB activation. This inhibition is thought to occur through multiple mechanisms, including the inhibition of the IκB kinase (IKK) complex and the prevention of the degradation of the inhibitory protein IκBα. By blocking NF-κB, DDTC derivatives can sensitize cancer cells to apoptosis.

Diagram 2: DDTC Derivatives Inhibit the NF-κB Signaling Pathway.

Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenases are a group of enzymes responsible for oxidizing aldehydes to carboxylic acids. Certain ALDH isoforms, particularly ALDH1A1, are overexpressed in cancer stem cells and are associated with chemoresistance and poor prognosis. DDTC and its metabolites are potent inhibitors of ALDH. By inhibiting ALDH, DDTC derivatives can increase cellular levels of toxic aldehydes, leading to oxidative stress and cell death. This mechanism is particularly relevant for targeting cancer stem cells.

Diagram 3: DDTC Metabolites Inhibit Aldehyde Dehydrogenase (ALDH).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of diethyldithiocarbamate derivatives.

Synthesis of Saccharide-Diethyldithiocarbamate Derivatives

Objective: To synthesize sugar-linked DDTC prodrugs to enhance stability and solubility.

Materials:

-

Unprotected sugars (e.g., glucose, 2-deoxy-D-glucose)

-

Sodium diethyldithiocarbamate (NaDDTC)

-

2-chloro-1,3-dimethylimidazolinium chloride (DMC)

-

Triethylamine (B128534) (Et₃N)

-

Deionized water

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve the unprotected sugar and NaDDTC in a mixture of water and acetonitrile.

-

Cool the reaction mixture to -15°C.

-

Add triethylamine as a base.

-

Slowly add a solution of DMC in acetonitrile to the reaction mixture.

-

Stir the reaction at 0°C for 1 hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

Characterize the purified product by ¹H NMR and mass spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of DDTC derivatives on cancer cell lines and calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Diethyldithiocarbamate derivative stock solution

-

Copper(II) chloride (CuCl₂) solution (if investigating copper-dependent cytotoxicity)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the DDTC derivative in complete culture medium. If applicable, also prepare solutions containing a fixed concentration of CuCl₂.

-

Remove the medium from the cells and replace it with the medium containing the various concentrations of the DDTC derivative (with or without copper). Include vehicle-treated control wells.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Observe the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-30 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Aldehyde Dehydrogenase (ALDH) Activity Assay (ALDEFLUOR™ Assay)

Objective: To measure the inhibitory effect of DDTC derivatives on ALDH enzyme activity in cells.

Materials:

-

ALDEFLUOR™ Kit (containing activated ALDEFLUOR™ reagent and DEAB, a specific ALDH inhibitor)

-

Cells to be assayed

-

DDTC derivative

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of the cells to be analyzed.

-

Treat the cells with various concentrations of the DDTC derivative for a predetermined time.

-

Following treatment, resuspend the cells in the ALDEFLUOR™ assay buffer.

-

For each sample, prepare a "test" tube and a "control" tube.

-

Add the activated ALDEFLUOR™ reagent to the "test" tube.

-

To the "control" tube, add the activated ALDEFLUOR™ reagent along with the ALDH inhibitor, DEAB. This will serve as a negative control to define the ALDH-negative population.

-

Incubate both tubes at 37°C for 30-60 minutes, protected from light.

-

After incubation, centrifuge the cells and resuspend them in fresh assay buffer.

-

Analyze the cells by flow cytometry, measuring the fluorescence in the green channel (e.g., FITC).

-

The ALDH-positive population will exhibit a shift in fluorescence in the "test" sample compared to the "control" sample.

-

Quantify the percentage of ALDH-positive cells and the mean fluorescence intensity to determine the inhibitory effect of the DDTC derivative.

NF-κB Activity Assay (Luciferase Reporter Assay)

Objective: To quantify the inhibition of NF-κB transcriptional activity by DDTC derivatives.

Materials:

-

Cells transiently or stably transfected with an NF-κB luciferase reporter construct

-

DDTC derivative

-

Stimulating agent for NF-κB activation (e.g., TNF-α, LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the DDTC derivative for a specified time.

-

Stimulate the cells with an appropriate agent (e.g., TNF-α) to induce NF-κB activation. Include unstimulated and vehicle-treated controls.

-

Incubate for a period sufficient to allow for luciferase expression (typically 4-6 hours).

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Immediately measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of the DDTC derivative relative to the stimulated control.

Conclusion

Diethyldithiocarbamate derivatives represent a compelling class of compounds with a diverse range of biological functions. Their ability to chelate copper and subsequently inhibit critical cellular pathways, including the proteasome and NF-κB signaling, as well as the enzyme ALDH, positions them as promising candidates for anticancer drug development. The development of novel derivatives, such as saccharide conjugates, aims to overcome the limitations of earlier compounds by improving their pharmacokinetic and pharmacodynamic profiles.

This technical guide has provided a comprehensive overview of the functions of DDTC derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of this versatile class of molecules. Continued research is essential to fully elucidate their mechanisms of action, optimize their therapeutic efficacy, and ultimately translate these promising findings into clinical applications.

References

An In-depth Technical Guide to Ammonium Diethyldithiocarbamate

This guide provides comprehensive technical information on Ammonium (B1175870) Diethyldithiocarbamate (B1195824), focusing on its CAS number, safety data, and handling protocols, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

Ammonium diethyldithiocarbamate is identified by the CAS Number: 21124-33-4 .[1][2][3][4] It is also known by other names, including Diethyldithiocarbamic acid ammonium salt.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C5H14N2S2 | [1][4] |

| Molecular Weight | 166.31 g/mol | [1][2][3][4] |

| Appearance | Off-white crystalline powder/solid | [5] |

| Melting Point | 80 °C (decomposes) | [2][3] |

| Boiling Point | 176.4°C at 760 mmHg | [2] |

| Density | 1.086 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2][3] |

Safety and Hazard Information

This compound is classified with the following hazards:

-

Hazard Classifications : Eye Irritation Category 2, Skin Irritation Category 2, Specific Target Organ Toxicity (Single Exposure) Category 3.[1][3]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Precautionary Statements : P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.[1][3]

The following diagram illustrates the mandatory personal protective equipment to be used when handling this compound to minimize exposure and ensure safety.

Experimental Protocols: First Aid Measures

Detailed methodologies for emergency first aid are critical for laboratory safety.

Eye Contact:

-

Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5][6]

-

If contact lenses are present and easy to do, remove them.[6]

-

Continue rinsing.

-

Seek medical attention.[5]

Skin Contact:

-

Wash off immediately with plenty of soap and water for at least 15 minutes.[5][6]

-

Remove all contaminated clothing.

-

If skin irritation occurs, get medical advice/attention.[5]

Inhalation:

-

Keep the person at rest in a position comfortable for breathing.[6]

-

If the individual is not breathing, give artificial respiration.[5][6]

-

If symptoms persist, call a physician.

Ingestion:

Handling and Storage

-

Handling : Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[6]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] The recommended storage temperature is 2-8°C.[2][3] It should be protected from moisture as it is hygroscopic.[5][6]

Stability and Reactivity

-

Chemical Stability : Stable under recommended storage conditions.[5][6] It is hygroscopic.[5][6]

-

Conditions to Avoid : Exposure to moist air or water, excess heat, and dust formation.[5][6]

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[5][6]

-

Hazardous Decomposition Products : Under fire conditions, it may decompose to form carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides.[5]

References

Solubility of ammonium diethyldithiocarbamate in different solvents

An In-depth Technical Guide on the Solubility of Ammonium (B1175870) Diethyldithiocarbamate (B1195824) in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium diethyldithiocarbamate. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes data for the closely related sodium diethyldithiocarbamate (Ditiocarb) as a reference. The guide details experimental protocols for solubility determination and visualizes a key signaling pathway influenced by dithiocarbamates.

Introduction to this compound

This compound is an organic salt that belongs to the dithiocarbamate (B8719985) family of compounds. These compounds are known for their ability to chelate metal ions and have applications in various fields, including agriculture as pesticides and in medicine. Understanding the solubility of this compound in different solvents is crucial for its application in drug formulation, analytical chemistry, and various research contexts.

Solubility Profile

Qualitative data indicates that dithiocarbamate salts, including this compound, are generally soluble in water and other polar organic solvents. A related compound, diethylammonium (B1227033) diethyldithiocarbamate, has been reported to be soluble in chloroform (B151607) and methanol.

Quantitative Solubility Data

Table 1: Quantitative Solubility of Sodium Diethyldithiocarbamate (Ditiocarb)

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | Soluble | Not Specified |

| Ethanol | C₂H₅OH | Soluble | Not Specified |

| Methanol | CH₃OH | Soluble | Not Specified |

| Acetone | (CH₃)₂CO | Soluble | Not Specified |

| Chloroform | CHCl₃ | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Not Specified |

Note: The term "Soluble" indicates that the compound dissolves to a significant extent, but specific quantitative values (e.g., g/100 mL) were not provided in the referenced literature for all solvents.

Experimental Protocols for Solubility Determination

The solubility of this compound can be determined using several established experimental methods. The choice of method depends on the required accuracy, the nature of the solvent, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a fundamental technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a predetermined period to ensure equilibrium is reached. This can be achieved using a mechanical shaker or a magnetic stirrer.[1]

-

-

Separation:

-

Once equilibrium is established, separate the saturated solution from the undissolved solid by filtration or centrifugation.[2]

-

-

Quantification:

-

Accurately measure a known volume of the clear supernatant into a pre-weighed, dry container.

-

Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).

-

Once the solvent is completely evaporated, cool the container in a desiccator and weigh it.

-

The difference in mass before and after evaporation gives the mass of the dissolved solute.

-

-

Calculation:

-

Solubility is then calculated and expressed in terms of grams per 100 mL or other appropriate units.

-

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry can be used to determine the concentration of a solute in a solution, which can then be used to calculate its solubility. This method is suitable for compounds that absorb light in the ultraviolet-visible range. Dithiocarbamates are known to form colored complexes with certain metal ions, and this property can be utilized for their quantification.[3]

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method.

-

-

Analysis of Saturated Solution:

-

After separation of the undissolved solid, dilute a known volume of the clear supernatant to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution to determine the solubility.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It can be used to determine the solubility of a compound with high accuracy and specificity.

Protocol:

-

HPLC System and Conditions:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound and inject them into the HPLC system to generate a calibration curve by plotting peak area against concentration.[4]

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and separate the supernatant as previously described.

-

Dilute a known volume of the supernatant to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve and calculate the solubility of this compound in the solvent.

-

Visualization of a Relevant Signaling Pathway

Dithiocarbamates, including diethyldithiocarbamate, are known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses, immune regulation, and cell survival.[6][7][8][9][10] The inhibition of the NF-κB pathway is a significant area of research for the therapeutic potential of dithiocarbamates.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound involves a series of logical steps, from initial qualitative assessments to precise quantitative measurements.

Caption: Logical workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a framework for its determination based on established methodologies. The qualitative solubility in polar solvents and the quantitative data for the analogous sodium salt offer a solid starting point for researchers. The provided experimental protocols can be adapted to generate precise solubility data for various solvent systems. Furthermore, the understanding of its interaction with key signaling pathways like NF-κB highlights its potential in therapeutic applications, underscoring the importance of characterizing its fundamental physicochemical properties such as solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. who.int [who.int]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biphasic effects of dithiocarbamates on the activity of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

Methodological & Application